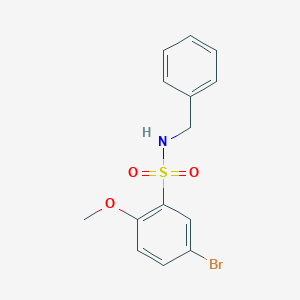

N-benzyl-5-bromo-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-benzyl-5-bromo-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3S/c1-19-13-8-7-12(15)9-14(13)20(17,18)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCKWNSXFRBQSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360076 |

Source

|

| Record name | N-benzyl-5-bromo-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446308-82-3 |

Source

|

| Record name | N-benzyl-5-bromo-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-benzyl-5-bromo-2-methoxybenzenesulfonamide: A Potent Tubulin Polymerization Inhibitor

This guide provides a comprehensive technical overview of N-benzyl-5-bromo-2-methoxybenzenesulfonamide and its analogs as a promising class of tubulin inhibitors for cancer therapy. We will delve into the mechanism of action, experimental validation, and the scientific rationale behind the exploration of these molecules. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Promise of Sulfonamides in Oncology

Sulfonamides represent a classic group of chemotherapeutic agents with a wide spectrum of pharmacological activities.[1] Recent research has highlighted their potential as potent anti-tumor agents, both in vitro and in vivo.[1] A key focus of this research has been the development of benzenesulfonamide derivatives that target tubulin, a critical component of the cellular cytoskeleton.

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a prime target for anticancer drugs.[2] Agents that interfere with microtubule dynamics can arrest the cell cycle, leading to apoptotic cell death.[3][4]

This guide will focus on this compound and its closely related analogs, a novel class of tubulin inhibitors that have demonstrated significant antiproliferative activity. We will explore their mechanism of action, which involves the disruption of microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4]

Mechanism of Action: Disrupting the Cellular Scaffolding

The primary mechanism of action for this compound and its analogs is the inhibition of tubulin polymerization.[3][4] By binding to tubulin, these compounds prevent the formation of microtubules, which are crucial for the formation of the mitotic spindle during cell division.[2] This disruption of microtubule dynamics triggers a cell cycle checkpoint, leading to arrest in the G2/M phase.[3][4]

Molecular docking studies suggest that these benzenesulfonamide derivatives bind to the colchicine binding site on β-tubulin.[3][4] The colchicine site is a well-known target for microtubule-destabilizing agents.[2][5] Binding to this site induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.[6] This ultimately leads to the disassembly of the mitotic spindle, mitotic arrest, and the induction of apoptosis.[3][4][7]

Caption: Mechanism of action of this compound.

Experimental Validation: A Multi-faceted Approach

The efficacy of this class of compounds has been validated through a series of in vitro assays. These experiments provide a clear picture of their biological activity and mechanism of action.

Synthesis of this compound Analogs

The synthesis of these compounds typically involves a two-step process.[8] First, the sulfonamide bridge is formed by reacting the appropriate aniline with a substituted benzenesulfonyl chloride.[8] The second step involves the bromination of the aromatic ring using a reagent like N-bromosuccinimide.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

antimicrobial activity of N-benzyl-5-bromo-2-methoxybenzenesulfonamide derivatives

An In-Depth Technical Guide to the Antimicrobial Activity of N-benzyl-5-bromo-2-methoxybenzenesulfonamide Derivatives

Foreword for the Modern Drug Discovery Professional

The relentless evolution of antimicrobial resistance necessitates a continuous and innovative approach to the development of new therapeutic agents. Among the scaffolds of enduring interest, the sulfonamides represent one of the earliest successes in chemotherapy and continue to provide a fertile ground for derivatization.[1] This guide is crafted for researchers, medicinal chemists, and drug development scientists, offering a deep dive into the specific class of this compound derivatives. We move beyond mere protocols to explore the strategic rationale behind synthesis, the nuances of structure-activity relationships (SAR), and the robust methodologies required to validate antimicrobial efficacy. Our focus is on the integration of foundational principles with actionable, field-proven techniques to empower your research and development endeavors.

The Benzenesulfonamide Core: A Legacy of Antimicrobial Action

The antimicrobial power of the sulfonamide group is rooted in its structural mimicry of para-aminobenzoic acid (PABA).[2] Bacteria that are susceptible to sulfonamides cannot utilize exogenous folate and must synthesize it de novo.[3] PABA is a critical substrate for the enzyme dihydropteroate synthetase (DHPS), which catalyzes a key step in the folic acid synthesis pathway. Folic acid is an essential precursor for the synthesis of nucleotides, and therefore, DNA and RNA.[4]

Sulfonamide drugs act as competitive inhibitors of DHPS.[3] Their structural similarity to PABA allows them to bind to the enzyme's active site, preventing the natural substrate from binding and halting the metabolic pathway.[2] This disruption of folic acid synthesis ultimately inhibits bacterial growth and replication, rendering most sulfonamides bacteriostatic rather than bactericidal.[1]

The Molecular Logic of Competitive Inhibition

The efficacy of this inhibition is a direct result of molecular architecture. The this compound scaffold is designed to leverage this mechanism while introducing unique physicochemical properties that can enhance potency, broaden the spectrum of activity, or overcome resistance mechanisms.

Caption: Competitive inhibition of Dihydropteroate Synthetase (DHPS) by sulfonamide derivatives.

Synthesis Strategy: Constructing the Bioactive Scaffold

The synthesis of this compound derivatives is typically approached through a reliable multi-step process that allows for diversification of the N-benzyl substituent. The following protocol is a representative, self-validating workflow.

Core Synthesis Workflow

This synthetic route is predicated on the initial formation of the core sulfonamide followed by N-alkylation. This choice is deliberate; it allows for the creation of a common intermediate, which can then be reacted with various benzyl halides to generate a library of derivatives for SAR studies.

Caption: General two-step synthesis workflow for the target derivatives.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-methoxybenzenesulfonamide (Intermediate)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in a suitable solvent like tetrahydrofuran (THF). Cool the flask to 0°C in an ice bath. The choice of THF is due to its ability to dissolve the starting material and its relative inertness under the reaction conditions.

-

Amine Addition: Add a solution of aqueous ammonia (or a primary amine for other derivatives) (1.2 eq) dropwise to the stirring mixture. The slow, cooled addition is critical to control the exothermic nature of the reaction and prevent side product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours.[5] Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A successful reaction is indicated by the consumption of the starting sulfonyl chloride.

-

Workup and Isolation:

-

Acidify the mixture with 2M HCl.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide intermediate.

-

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure 5-bromo-2-methoxybenzenesulfonamide.

Step 2: N-Benzylation to Yield Final Derivatives

-

Reaction Setup: To a solution of the 5-bromo-2-methoxybenzenesulfonamide intermediate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (1.5 eq). DMF is chosen for its ability to dissolve the sulfonamide and facilitate the Sₙ2 reaction.

-

Alkylating Agent Addition: Add the desired substituted benzyl bromide (1.1 eq) to the mixture.

-

Reaction and Monitoring: Stir the reaction at room temperature (or with gentle heating if necessary) for 8-16 hours, monitoring by TLC.

-

Workup and Isolation:

-

Quench the reaction by pouring the mixture into ice-water.

-

Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the product with an organic solvent.

-

Wash the crude product or organic extract thoroughly with water to remove residual DMF and salts.

-

Dry the product to yield the crude this compound derivative.

-

-

Purification: Purify the final compound via recrystallization from a suitable solvent system (e.g., ethanol/water) or flash column chromatography to achieve high purity.

Structure-Activity Relationship (SAR) Analysis

The antimicrobial potency of these derivatives is not monolithic; it is a finely tuned interplay between the different substituents on the benzenesulfonamide scaffold.[6] Understanding the SAR provides a predictive framework for designing more potent analogs.[7]

Caption: Core structure of this compound.

-

The Sulfonamide Moiety (-SO₂NH-): This is the pharmacophore, essential for binding to the DHPS enzyme.[8] Its acidic proton is crucial for this interaction.

-

The 5-Bromo Group (-Br): The bromine atom is a strong electron-withdrawing group and increases the lipophilicity of the molecule. This can enhance membrane permeability, allowing the compound to reach its intracellular target more effectively. Its position influences the electronic environment of the entire aromatic ring.

-

The 2-Methoxy Group (-OCH₃): This electron-donating group, positioned ortho to the sulfonyl group, can modulate the acidity of the sulfonamide proton and influence the molecule's conformation. This can impact the binding affinity for the DHPS active site.

-

The N-Benzyl Group: This is a key site for derivatization.

-

Steric Effects: The size and shape of the benzyl group can influence how the molecule fits into the enzyme's active site.

-

Electronic Effects: Adding electron-withdrawing or electron-donating substituents to the benzyl ring can fine-tune the molecule's overall electronic properties and lipophilicity, potentially increasing potency or altering the spectrum of activity.[7]

-

Methodologies for Evaluating Antimicrobial Efficacy

Rigorous and standardized in vitro testing is paramount to accurately determine the antimicrobial profile of newly synthesized derivatives. The two cornerstone methods are the Kirby-Bauer disk diffusion assay for initial screening and the broth microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC).[9]

Protocol 1: Kirby-Bauer Disk Diffusion Test

This method provides a qualitative assessment of antimicrobial activity, categorizing a strain as susceptible, intermediate, or resistant.[10] It is an excellent, cost-effective first-pass screening tool.[11]

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates. The standardized nature of MHA ensures reproducibility.

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for obtaining accurate and reproducible zone sizes.

-

-

Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure uniform coverage.[10]

-

Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface. Gently press the disks to ensure complete contact.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

-

Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. A larger zone of inhibition generally corresponds to a higher susceptibility of the organism to the compound.

Protocol 2: Broth Microdilution for MIC Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13][14] This quantitative method is the gold standard for susceptibility testing.[15]

Caption: Workflow for the Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay.

-

Plate Preparation: Using a sterile 96-well microtiter plate, perform two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (MHB).[15] For example, starting with a concentration of 128 µg/mL in the first well, dilute across the plate to achieve concentrations of 64, 32, 16, 8, 4, 2, 1, etc., µg/mL.

-

Control Wells: Designate wells for a positive control (MHB + bacteria, no compound) and a negative control (MHB only).

-

Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard as described in the Kirby-Bauer protocol. Dilute this suspension in MHB so that when added to the wells, it results in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the standardized inoculum to each well (except the negative control).

-

Incubation: Cover the plate and incubate at 35°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[16] This can be assessed visually or with a plate reader.

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for comparative analysis. MIC values should be summarized in a structured table.

Table 1: Illustrative Example of MIC Data for this compound Derivatives

| Compound ID | R-Group on Benzyl Ring | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |

| DERIV-01 | -H (unsubstituted) | 16 | 32 | >64 |

| DERIV-02 | 4-Cl | 8 | 16 | 64 |

| DERIV-03 | 4-F | 8 | 16 | 64 |

| DERIV-04 | 4-NO₂ | 4 | 8 | 32 |

| DERIV-05 | 4-OCH₃ | 32 | 64 | >64 |

| Ciprofloxacin | (Control) | 0.5 | 0.25 | 1 |

This table presents hypothetical data for illustrative purposes.

Interpretation: From this illustrative data, one could hypothesize that electron-withdrawing groups (e.g., -Cl, -F, and especially -NO₂) on the para-position of the N-benzyl ring enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria. Conversely, an electron-donating group like -OCH₃ appears to decrease activity. A value of ">64" indicates that no inhibition was observed at the highest concentration tested.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel antimicrobial agents. Its activity is derived from the well-established sulfonamide mechanism of folic acid synthesis inhibition, while its specific substitutions offer opportunities to enhance potency and modulate pharmacokinetic properties. The systematic approach outlined in this guide—from logical synthesis and rigorous in vitro evaluation to detailed SAR analysis—provides a robust framework for advancing these compounds from the bench to potential clinical candidates.

Future work should focus on expanding the library of derivatives to further probe the SAR, evaluating lead compounds against a wider panel of clinical isolates (including resistant strains), and initiating studies on cytotoxicity and in vivo efficacy.

References

-

Zessel, U., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. Available at: [Link]

-

Abdelrahman, M. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

-

Rad-Mohammadi, M., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules. Available at: [Link]

-

Gaikwad, D. D., et al. (2024). Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives. ResearchGate. Available at: [Link]

-

Biology LibreTexts. (2021). 13.5A: Minimal Inhibitory Concentration (MIC). Available at: [Link]

- Banyu Pharmaceutical Co Ltd. (1998). Process for producing 2-bromo-5-methoxybenzyl bromide. Google Patents.

-

Nocentini, A., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Cleveland Clinic. (2025). Sulfonamides (Sulfa Drugs). Available at: [Link]

-

Al-Masoudi, N. A., et al. (2018). Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. ResearchGate. Available at: [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

-

Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Available at: [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

-

Al-Salahi, R., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Molecules. Available at: [Link]

-

Jampilek, J. (2019). Antimicrobial sulfonamide drugs. ResearchGate. Available at: [Link]

-

Biointerface Research in Applied Chemistry. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]

-

Nocentini, A., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. Available at: [Link]

-

de la Torre, B. G., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses. Available at: [Link]

-

Al-Amiery, A. A., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Drug Design, Development and Therapy. Available at: [Link]

-

Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

-

MSD Manual Professional Edition. (n.d.). Susceptibility Testing. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Structure–activity relationship of the new compounds in terms of antimicrobial activity. ResearchGate. Available at: [Link]

-

Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Available at: [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Available at: [Link]

-

Shah, S. A. A., et al. (2017). Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. ResearchGate. Available at: [Link]

-

Ngassa, F. N., et al. (2022). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Chen, J., et al. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacy180.com [pharmacy180.com]

- 4. study.com [study.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. woah.org [woah.org]

- 10. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apec.org [apec.org]

- 12. asm.org [asm.org]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. emerypharma.com [emerypharma.com]

- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

spectroscopic data (NMR, IR, MS) of N-benzyl-5-bromo-2-methoxybenzenesulfonamide

An In-Depth Technical Guide to the Spectroscopic Characterization of N-benzyl-5-bromo-2-methoxybenzenesulfonamide

Introduction

This compound is a molecule of significant interest within contemporary medicinal chemistry. The sulfonamide functional group is a cornerstone in drug design, renowned for its presence in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1] The precise characterization of novel sulfonamide derivatives is a critical step in the drug discovery and development pipeline, ensuring structural integrity, purity, and batch-to-batch consistency.

This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques required to unambiguously elucidate and verify the structure of this compound. We will move beyond a mere listing of data points, instead focusing on the causality behind experimental choices and the logic of spectral interpretation. This document is intended for researchers, chemists, and drug development professionals who require a practical, field-proven framework for spectroscopic analysis.

Molecular Structure and Synthetic Context

A robust analytical strategy begins with an understanding of the molecule's origin. A common and efficient synthesis involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with benzylamine in the presence of a base. This context is vital as it informs our search for potential starting material carryover or side-product formation during analysis.

Caption: Integrated workflow showing how each spectroscopic technique validates a different aspect of the molecular structure.

This integrated approach provides a self-validating system. The molecular formula from HRMS is confirmed by the proton and carbon counts from NMR. The functional groups identified by IR (sulfonamide, ether, N-H) are consistent with the fragments seen in MS and the chemical environments observed in NMR. This cohesive narrative forms the basis of a rigorous and trustworthy structural assignment.

References

-

Title: (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide Source: Acta Crystallographica Section E URL: [Link]

-

Title: A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations Source: PubMed URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Evaluating the Anticancer Activity of N-benzyl-5-bromo-2-methoxybenzenesulfonamide

Introduction: The Therapeutic Potential of Sulfonamides in Oncology

The sulfonamide functional group represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1] Historically acclaimed for their antimicrobial properties, sulfonamides have emerged as a versatile scaffold for the development of novel therapeutic agents targeting a range of diseases, including cancer.[1][2] The anticancer potential of sulfonamide-based compounds is attributed to their ability to engage with various molecular targets crucial for tumor progression and survival.[3] These mechanisms include the inhibition of carbonic anhydrase, which is involved in pH regulation in the tumor microenvironment, disruption of the cell cycle, and interference with microtubule dynamics.[3][4]

This application note provides a comprehensive experimental framework for investigating the anticancer properties of a specific benzenesulfonamide derivative, N-benzyl-5-bromo-2-methoxybenzenesulfonamide . While direct studies on this particular molecule are nascent, research on structurally similar compounds, particularly those with bromo and methoxy substitutions, suggests a promising mechanism of action as a tubulin polymerization inhibitor.[5][6] Such inhibition leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[5][6]

The following protocols are designed to rigorously test this hypothesis and provide a multi-faceted evaluation of the compound's efficacy, from initial cytotoxicity screening to in-depth mechanistic studies and in vivo validation. This guide is intended for researchers and drug development professionals seeking to characterize novel anticancer drug candidates.

Experimental Design: A Multi-tiered Approach to Anticancer Drug Evaluation

A logical and sequential experimental workflow is paramount for the comprehensive evaluation of a novel anticancer compound. The proposed strategy begins with a broad assessment of cytotoxicity across a panel of cancer cell lines, followed by detailed mechanistic studies to elucidate the mode of action, and culminates in an in vivo model to assess therapeutic efficacy.

Assessment of Anti-Metastatic Potential

Cancer metastasis is a major cause of mortality. Therefore, it is important to evaluate the effect of the compound on cell migration and invasion.

This assay is a simple and widely used method to study collective cell migration in vitro. [4] Protocol: Wound Healing Assay

-

Create a Monolayer: Grow cells to a confluent monolayer in a 6-well plate.

-

Create a "Wound": Create a scratch in the monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh medium containing the test compound at a non-toxic concentration.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) until the wound in the control group is closed.

-

Data Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure.

This assay assesses the ability of cancer cells to invade through an extracellular matrix barrier.

Protocol: Transwell Invasion Assay

-

Prepare Inserts: Coat the upper surface of Transwell inserts (with an 8 µm pore size membrane) with a layer of Matrigel, a reconstituted basement membrane.

-

Cell Seeding: Seed serum-starved cancer cells in the upper chamber in a serum-free medium containing the test compound.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours to allow for invasion.

-

Staining and Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.

-

Data Analysis: Count the number of stained cells in several microscopic fields and compare the treated groups to the control.

II. In Vivo Antitumor Efficacy

In vitro findings must be validated in a living organism to assess the therapeutic potential of the compound. The human tumor xenograft model in immunodeficient mice is a standard preclinical model for this purpose.

Xenograft Mouse Model

Protocol: Subcutaneous Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a cell line that showed high sensitivity in vitro) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).

-

Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined dosing schedule.

-

Tumor Monitoring: Measure the tumor volume with calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

-

Data Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups to determine the antitumor efficacy.

Conclusion

The experimental framework detailed in this application note provides a robust and comprehensive approach to evaluating the anticancer activity of this compound. By systematically progressing from broad cytotoxicity screening to in-depth mechanistic studies and in vivo validation, researchers can gain a thorough understanding of the compound's therapeutic potential. The hypothesized mechanism as a tubulin polymerization inhibitor provides a strong foundation for these investigations, and the outlined protocols offer the means to rigorously test this hypothesis and characterize the compound's biological effects. The successful execution of these experiments will be instrumental in determining the future trajectory of this promising molecule in the drug development pipeline.

References

-

Hu, L., Li, Z. R., Li, Y., et al. (2006). Synthesis and structure-activity relationships of carbazole sulphonamides as a novel class of antimitotic agents against solid tumors. Journal of Medicinal Chemistry, 49(22), 6273–6282. [Link]

-

El-Ansary, A. K., & El-Adl, K. (2022). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 126, 105877. [Link]

-

Gaikwad, D. D., et al. (2024). Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives. ResearchGate. [Link]

-

González-Alvarez, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. [Link]

-

Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

-

Al-Suwaidan, I. A., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(21), 7205. [Link]

-

Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]

-

El-Ansary, S. L., Abdel Rahman, D. E., & Abdel Ghany, L. M. A. (2017). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. The Open Medicinal Chemistry Journal, 11, 81–91. [Link]

-

Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 17(3), 185–190. [Link]

-

Al-Omary, F. A. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27367-27381. [Link]

-

SnapCyte. (n.d.). Invasion Assay Protocol. SnapCyte. [Link]

-

Alafeefy, A. M., et al. (2017). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Tropical Journal of Pharmaceutical Research, 16(1), 141-148. [Link]

-

SMC Laboratories Inc. (n.d.). Xenograft tumor model. SMC Laboratories Inc.[Link]

-

de Azevedo, M. B. M., et al. (2007). Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. Molecules, 12(5), 1101–1116. [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

-

Ghorab, M. M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Journal of Chemistry, 2023, 1-13. [Link]

-

University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]

-

Al-Ghorbani, M., et al. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Molecules, 27(21), 7311. [Link]

-

Rijal, G., & Li, W. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry, 60(3), 1074-1084. [Link]

-

Protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Protocols.io. [Link]

-

El-Sayed, M. A. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16792. [Link]

-

Al-Ostoot, F. H., et al. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 28(19), 6820. [Link]

-

Kim, H. J., & Lee, J. (2018). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 1686, 33-40. [Link]

-

Cell Migration Analysis. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Cell Migration Analysis. [Link]

-

Wang, Y., et al. (2009). N'-(5-Bromo-2-methoxy-benzyl-idene)-4-hy-droxy-benzo-hydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1538. [Link]

-

Corning. (n.d.). Assay Methods: Cell Invasion Assay. Corning. [Link]

-

ibidi. (n.d.). Wound Healing and Migration Assays. ibidi. [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

-

Martinotti, S., & Ranzato, E. (2015). Scratch Wound Healing Assay. Methods in Molecular Biology, 1242, 225-229. [Link]

-

Corning. (n.d.). Assay Methods: Cell Invasion Assay. Corning. [Link]

-

University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

-

ibidi. (n.d.). Wound Healing and Migration Assays. ibidi. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 5. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-benzyl-5-bromo-2-methoxybenzenesulfonamide in Antimicrobial Susceptibility Testing

Foreword: A Strategic Approach to a Novel Sulfonamide

The emergence of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of new chemical entities. N-benzyl-5-bromo-2-methoxybenzenesulfonamide represents a novel investigational compound within the broader class of sulfonamides. While the parent class of sulfonamides is well-characterized, this specific derivative's antimicrobial potential remains to be systematically elucidated.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and the underlying scientific rationale for the antimicrobial susceptibility testing of this compound. The methodologies described herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[1][2] This guide is designed to be a self-validating framework, empowering researchers to generate reliable and interpretable data on the efficacy of this novel compound.

Understanding the Compound: Physicochemical and Mechanistic Profile

This compound is a synthetic molecule belonging to the sulfonamide class of antibiotics. The core mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3] This pathway is essential for the production of nucleotides and certain amino acids, and its disruption leads to bacteriostasis.

Key Structural Features and Their Implications:

-

Sulfonamide Core: The -SO2NH- group is the classic pharmacophore responsible for the antimicrobial activity of this class of drugs.

-

N-benzyl group: This lipophilic group may enhance membrane permeability, potentially broadening the spectrum of activity or improving potency.

-

5-bromo and 2-methoxy substitutions: These modifications on the benzene ring can influence the compound's electronic properties, solubility, and binding affinity to the target enzyme.

Prior to initiating antimicrobial susceptibility testing, it is imperative to characterize the compound's fundamental physicochemical properties.

Table 1: Essential Physicochemical Parameters for this compound

| Parameter | Recommended Solvent/Method | Purpose |

| Solubility | DMSO, Ethanol, Methanol, Water | To prepare a stable, high-concentration stock solution for serial dilutions. |

| Purity | HPLC, LC-MS | To ensure that the observed antimicrobial activity is attributable to the compound of interest. |

| Stability | Stressed degradation studies (pH, temperature, light) | To determine optimal storage conditions and the stability of the compound in test media. |

Core Protocols for Antimicrobial Susceptibility Testing

The following protocols are foundational for determining the antimicrobial profile of this compound. It is recommended to perform these assays in parallel with a known sulfonamide antibiotic (e.g., sulfamethoxazole) as a positive control.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[4][5] The broth microdilution method is a quantitative and widely accepted technique for determining MIC values.[3][6]

Protocol 1: Broth Microdilution for MIC Determination

-

Preparation of Stock Solution:

-

Accurately weigh this compound and dissolve in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL. Ensure complete dissolution. This is the primary stock solution.

-

Prepare an intermediate stock solution by diluting the primary stock in cation-adjusted Mueller-Hinton Broth (CAMHB) to a concentration that is 100-fold the highest concentration to be tested.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Inoculate the colonies into sterile saline or CAMHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Further dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Serial Dilution in 96-Well Plate:

-

Dispense 100 µL of CAMHB into wells 2 through 12 of a sterile 96-well microtiter plate.

-

Add 200 µL of the intermediate stock solution of the compound to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

-

-

Inoculation and Incubation:

-

Add 10 µL of the diluted bacterial inoculum to wells 1 through 11.

-

The final volume in each well will be approximately 110 µL.

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading and Interpreting Results:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Diagram 1: Broth Microdilution Workflow

Caption: Workflow for MIC determination using broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6] This assay distinguishes between bacteriostatic and bactericidal activity.

Protocol 2: MBC Determination

-

Perform MIC Assay: Complete the broth microdilution protocol as described above.

-

Subculturing:

-

From the wells showing no visible growth (the MIC well and at least two more concentrated wells), transfer a 10-100 µL aliquot to a sterile agar plate (e.g., Tryptic Soy Agar).

-

Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

-

-

Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

-

Reading and Interpreting Results:

Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

The disk diffusion method is a qualitative or semi-quantitative assay that provides a visual representation of antimicrobial activity.[1][9][10]

Protocol 3: Disk Diffusion Assay

-

Preparation of Impregnated Disks:

-

Prepare a stock solution of this compound in a volatile solvent (e.g., methanol or acetone).

-

Apply a known volume of the stock solution to sterile 6-mm blank paper disks to achieve a specific drug concentration per disk (e.g., 30 µg).

-

Allow the solvent to evaporate completely in a sterile environment.

-

-

Inoculum and Plate Preparation:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.

-

Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate to create a uniform lawn of bacteria.[1]

-

Allow the plate to dry for 3-5 minutes.

-

-

Disk Application and Incubation:

-

Aseptically place the prepared disks onto the surface of the inoculated MHA plate.

-

Gently press the disks to ensure complete contact with the agar.

-

Invert the plates and incubate at 35-37°C for 16-24 hours.

-

-

Reading and Interpreting Results:

-

Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

-

The interpretation of the zone size (susceptible, intermediate, or resistant) requires the establishment of standardized breakpoints, which are determined through extensive correlation studies with MIC data.

-

Diagram 2: Disk Diffusion Workflow

Caption: Workflow for disk diffusion susceptibility testing.

Putative Mechanism of Action and Data Interpretation

As a sulfonamide, this compound is presumed to act by inhibiting the bacterial folic acid synthesis pathway.

Diagram 3: Putative Mechanism of Action of Sulfonamides

Caption: Inhibition of the folic acid pathway by sulfonamides.

Interpreting the Data:

The collective data from MIC, MBC, and disk diffusion assays will provide a comprehensive preliminary profile of this compound's antimicrobial activity.

Table 2: Interpreting Susceptibility Test Results

| Assay | Result | Interpretation |

| MIC | Low MIC value (e.g., ≤8 µg/mL) | Potent inhibitor of bacterial growth. |

| MBC | MBC/MIC ratio ≤ 4 | Bactericidal activity. |

| MBC/MIC ratio > 4 | Bacteriostatic activity. | |

| Disk Diffusion | Large zone of inhibition | High susceptibility of the organism to the compound. |

Conclusion and Future Directions

These application notes provide a standardized and robust framework for the initial antimicrobial characterization of this compound. Adherence to these protocols will ensure the generation of high-quality, reproducible data essential for the progression of this compound through the drug development pipeline. Future studies should focus on expanding the panel of tested organisms to include clinically relevant resistant strains, cytotoxicity assays to determine the therapeutic index, and in-vivo efficacy studies to validate the in-vitro findings.

References

-

U.S. Department of Agriculture, Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

-

Gaikwad, D. D., et al. (2024). Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives. ResearchGate. Retrieved from [Link]

- National Institutes of Health. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes.

-

Al-Amiery, A. A., et al. (2020). Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. ResearchGate. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. PMC. Retrieved from [Link]

-

Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Retrieved from [Link]

-

Abad, M. F., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC. Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Retrieved from [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. Retrieved from [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

Asnani, M. U., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. Retrieved from [Link]

-

Investigative Ophthalmology & Visual Science. (2018). Novel Minimum Inhibitory Concentration (MIC) Assay to Measure the Effectiveness of Antimicrobial Treatments Against Acanthamoeba Trophozoites and Cysts. IOVS. Retrieved from [Link]

-

BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

-

Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. PubMed. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2020). Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. ResearchGate. Retrieved from [Link]

-

ACG Publications. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Retrieved from [Link]

-

Aydin, T., et al. (2005). Antimicrobial activity screening of some sulfonamide derivatives on some Nocardia species and isolates. ResearchGate. Retrieved from [Link]

-

Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

-

Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]

-

World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Retrieved from [Link]

-

Diastuti, H., et al. (2022). Antibacterial Activity of Benzyl Benzoate and Crotepoxide from Kaempferia rotunda L. Rhizome. ResearchGate. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2020). Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. Digital Repository. Retrieved from [Link]

-

Waters Corporation. (n.d.). A Rapid Multi-Residue Method for the Determination of Sulfonamide And β-Lactam Residues in Bovine Milk. Retrieved from [Link]

-

Karger. (2015). Anti-Inflammation of N-Benzyl-4-Bromobenzamide in Lipopolysaccharide-Induced Human Gingival Fibroblasts. Retrieved from [Link]

-

Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

-

Baltekin, Y., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC. Retrieved from [Link]

-

Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. PubMed. Retrieved from [Link]

-

Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

-

ResearchGate. (2017). Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white. Retrieved from [Link]

-

Agilent. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Retrieved from [Link]

-

PubMed. (2021). Discovery, SAR, and putative mode of action of N-benzyl-2-methoxybenzamides as potential bleaching herbicides. Retrieved from [Link]

-

Gold Biotechnology. (2013). Testing an Antibiotic Using a Disk Diffusion Assay - Kirby Bauer Method. YouTube. Retrieved from [Link]

-

Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

-

Mah, T. F. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. Retrieved from [Link]

-

PubMed. (2009). N'-(5-Bromo-2-methoxy-benzyl-idene). Retrieved from [Link]

-

PubMed Central. (2011). (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide. Retrieved from [Link]

Sources

- 1. asm.org [asm.org]

- 2. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 6. emerypharma.com [emerypharma.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. microchemlab.com [microchemlab.com]

- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-microbial activities of sulfonamides using disc diffusion method - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stability of N-benzyl-5-bromo-2-methoxybenzenesulfonamide in Solution

Welcome to the technical support center for N-benzyl-5-bromo-2-methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the decomposition of this compound in solution. By understanding the potential degradation pathways and implementing appropriate handling and storage protocols, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow. What is causing this discoloration?

A yellowish tint in your solution is often an early indicator of degradation. The most probable causes are photodegradation or oxidative degradation. The bromo- and methoxy-substituted benzene ring is susceptible to light-induced reactions, which can lead to the formation of colored byproducts. Additionally, oxidation can occur, especially if the solution is exposed to air for prolonged periods or contains trace metal impurities.

Q2: I've noticed a significant drop in the concentration of my stock solution over a short period. What are the likely degradation mechanisms?

A rapid decrease in concentration is likely due to hydrolysis of the sulfonamide bond, particularly if your solvent is aqueous or contains residual water. The stability of the sulfonamide linkage is highly dependent on the pH of the solution. Both strongly acidic and alkaline conditions can catalyze the cleavage of the S-N bond.

Q3: Can the choice of solvent affect the stability of the compound?

Absolutely. The solvent system plays a critical role in the stability of this compound. Protic solvents, especially water, can participate in hydrolytic degradation. The polarity of the solvent can also influence the rate of decomposition. It is crucial to select a solvent that not only provides good solubility but also minimizes degradation.

Q4: Are there any specific storage conditions I should follow to maximize the stability of my solutions?

Yes, proper storage is paramount. For optimal stability, solutions of this compound should be:

-

Protected from light: Store solutions in amber vials or wrap containers in aluminum foil.

-

Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) can significantly slow down degradation kinetics.

-

Blanketed with an inert gas: For long-term storage, purging the headspace of the vial with argon or nitrogen can prevent oxidative degradation.

Troubleshooting Guide: Investigating and Preventing Decomposition

This section provides a systematic approach to identifying the cause of degradation and implementing corrective actions.

Issue 1: Unexpected Peaks in Chromatographic Analysis

Observation: Your HPLC or LC-MS analysis shows additional peaks that were not present in the freshly prepared sample.

Potential Cause: Chemical degradation of the parent compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying and addressing degradation.

Detailed Steps:

-

Characterize Degradation Products: Utilize mass spectrometry (MS) to determine the molecular weights of the unknown peaks. Fragmentation patterns from MS/MS can provide structural clues. If sufficient material can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structures of the degradation products.

-

Hypothesize Degradation Pathway: Based on the identified structures, deduce the likely degradation mechanism.

-

Hydrolysis: Look for products resulting from the cleavage of the sulfonamide bond, such as 5-bromo-2-methoxybenzenesulfonic acid and N-benzylamine.

-

Oxidation: The methoxy group can be susceptible to oxidation.

-

Photodegradation: Bromoaromatic compounds can undergo photodebromination or other rearrangements upon exposure to UV light.[1]

-

-

Perform Forced Degradation Studies: Intentionally stress the compound under various conditions (acidic, basic, oxidative, thermal, and photolytic) to confirm the hypothesized degradation pathways.[2] This will also help in developing a stability-indicating analytical method.

-

Modify Conditions: Based on the findings from your forced degradation studies, adjust your experimental and storage parameters. For instance, if the compound is acid-labile, ensure your solutions are neutral or slightly basic.

-

Re-analyze: After implementing the changes, re-analyze your solution to confirm that the degradation has been minimized or eliminated.

Issue 2: Poor Reproducibility in Biological Assays

Observation: You are observing inconsistent results in your biological experiments using solutions of this compound.

Potential Cause: Degradation of the active compound, leading to a lower effective concentration.

Troubleshooting Steps:

-

Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments. Avoid using stock solutions that have been stored for extended periods without re-characterization.

-

Incorporate a Stabilizer: If the use of an aqueous buffer is unavoidable, consider the addition of a stabilizing agent. The choice of stabilizer will depend on the specific degradation pathway. For oxidative degradation, antioxidants may be beneficial.[3] For hydrolysis, optimizing the pH and using co-solvents can help.

-

Validate Solution Stability Under Assay Conditions: Perform a time-course experiment to assess the stability of the compound in your specific assay medium and at the experimental temperature. Analyze samples at different time points to determine the rate of degradation.

Key Degradation Pathways and Mitigation Strategies

The structure of this compound suggests three primary degradation pathways: hydrolysis, photodegradation, and oxidation.

Caption: Potential degradation pathways for this compound.

Hydrolysis

The sulfonamide bond is the most likely site for hydrolytic cleavage. This reaction can be catalyzed by both acid and base.

Mitigation Strategies:

-

pH Control: Maintain the pH of aqueous solutions within a neutral range (pH 6-8), where sulfonamides are generally most stable.

-

Aprotic Solvents: Whenever possible, use aprotic solvents such as DMSO, DMF, or acetonitrile for stock solutions. Ensure the solvents are anhydrous.

-

Co-solvents: In aqueous media, the addition of co-solvents like ethanol or polyethylene glycol can reduce the activity of water and slow down hydrolysis.

Photodegradation

Aromatic bromine substituents can be labile upon exposure to light, particularly UV radiation. This can lead to the formation of radical intermediates and subsequent degradation products.[1]

Mitigation Strategies:

-

Light Protection: Always handle and store the compound and its solutions in the dark or under amber light. Use amber glassware or wrap containers with opaque material.

-

UV-Filtering: If exposure to light is unavoidable during an experiment, use UV-filtering apparatus.

Oxidation

The electron-rich aromatic ring, particularly due to the methoxy group, can be susceptible to oxidation. Tertiary sulfonamides are also recognized as potential antioxidants, implying they can be oxidized.[4][5]

Mitigation Strategies:

-

Inert Atmosphere: For long-term storage of solutions, purge the vial with an inert gas like argon or nitrogen to displace oxygen.

-

Antioxidants: The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, can help prevent oxidative degradation.[3] However, compatibility with your experimental system must be verified.

-

Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like EDTA can sequester these ions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.[6]

Materials:

-

This compound

-

HPLC grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or UV detector

Procedure:

-

Prepare Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place a vial containing the stock solution in an oven at 60 °C for 48 hours.

-

Photodegradation: Expose a vial of the stock solution to a UV lamp (254 nm) for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with mobile phase to a suitable concentration for HPLC analysis. Monitor for the appearance of new peaks and the decrease in the parent peak area.

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust analytical method is crucial for accurately quantifying the compound and its degradation products.[7][8]

Starting HPLC Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or as determined by UV spectrum) |

| Injection Volume | 10 µL |

Method Validation:

The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The forced degradation samples are crucial for demonstrating the specificity of the method, i.e., its ability to separate the parent compound from all degradation products.

By following the guidance in this document, researchers can minimize the decomposition of this compound in solution, leading to more reliable and reproducible experimental outcomes.

References

- Chattise, G., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Tetrahedron Letters, 48(15), 2629-2632.

- Hurrle, S., et al. (2023).

- Govaerts, C., et al. (2003). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. Journal of Agricultural and Food Chemistry, 51(24), 6939-6946.

- Khalifa, A., et al. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. The Journal of Organic Chemistry, 87(18), 12155-12166.

- Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

- Cerreta, A., et al. (2020). Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution: kinetics, reaction pathways, and toxicological evolution.

- Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon Technical Bulletin.

- Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.

- Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review.

- Soto-Chinchilla, J. J., et al. (2003). High performance liquid chromatography post-column chemiluminescence determination of sulfonamide residues in milk at low concentration levels using bis [4-nitro-2-(3, 6, 9-trioxadecyloxycarbonyl) phenyl] oxalate as chemiluminescent reagent. Analytica Chimica Acta, 477(2), 227-236.

- Havinga, E. (1973). Photosubstitution reactions of aromatic compounds. Pure and Applied Chemistry, 33(2-3), 349-366.

- Liu, B., et al. (2020). Sulfonamides-induced oxidative stress in freshwater microalga Chlorella vulgaris: Evaluation of growth, photosynthesis, antioxidants, ultrastructure, and nucleic acids. Ecotoxicology and Environmental Safety, 195, 110488.

- Yuan, F., et al. (2016). Kinetics and modeling of sulfonamide antibiotic degradation in wastewater and human urine by UV/H2O2 and UV/PDS.

- Pifferi, G., & Restani, P. (2003). The safety of pharmaceutical excipients. Il Farmaco, 58(8), 541-550.

- Li, N., et al. (2019). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 11(11), 585.

- BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem Technical Support.

- González, O., et al. (2020). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 543-560.

- LibreTexts. (2024). 16.

- Li, N., et al. (2019). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 11(11), 585.

- BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem Technical Support.

- de Mendonça, V. R., et al. (2022). Understanding the Role of Morphology in the Visible-Light-Driven Sulfamethoxazole Degradation by Ag2SeO3-Based Photocatalysts Synthesized in Different Solvent Media: An Experimental–Theoretical Approach. Inorganic Chemistry, 61(4), 1867-1880.

- El-Gizawy, S. M., et al. (2018). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Journal of Analytical Methods in Chemistry, 2018, 9341064.

- Angeli, A., et al. (2020). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-7.

- Momin, M., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 395.

- FDA. (2001). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.

- Teixeira, J., et al. (2023). Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Antioxidants, 12(3), 664.

- Biel-Maeso, M., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6688.

- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(s11), 12-21.

- Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.

- Sherwood, B. (2025). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Medicinal Chemistry, 15(1), 764.

- Andrejevic, M., et al. (2015). Poly(arylene ether)

- Teixeira, J., et al. (2023). Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Antioxidants, 12(3), 664.

- Bajaj, S., et al. (2012). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Journal of Applied Pharmaceutical Science, 2(3), 129-135.

- Kumar, A. (2025). Excipients: Essential for Drug Stability and Deliver. Journal of Pharmaceutical Sciences & Emerging Drugs, 13(2), 1-2.

- Gaikwad, D. D., et al. (2024). Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide)

- Ivanov, V. L., et al. (2011). Halogen substitution reaction in bromonaphtol and iodophenol photoinitiated by aromatic amines. Moscow University Chemistry Bulletin, 66(5), 299-301.

- Stoyanov, S., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1879.

- Hurrle, S., et al. (2023).

- Pharmaceutical Technology. (2015).

- OpenStax. (2023). 16.

- Samanidou, V. F., et al. (2015). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Microbiology, Biotechnology and Food Sciences, 4(Special issue 2), 10-15.

- Vedantu. (n.d.). Organic Chemistry – Specific Name Reactions.

- Banyu Pharmaceutical Co Ltd. (1998). Process for producing 2-bromo-5-methoxybenzyl bromide. WO 1998/051653 A1.

- Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

- Trojanowicz, M., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7437.

- BenchChem. (2025). Comparative study of "N-Benzyl-2-bromo-N-methylbenzamide" synthesis methods. BenchChem Technical Support.

- WuXi AppTec. (2024).

- Clark, J. (2015). the hydrolysis of amides. Chemguide.

- ChemScene. (n.d.). N-benzyl-5-bromo-2-methoxybenzamide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

troubleshooting inconsistent results in bioassays with N-benzyl-5-bromo-2-methoxybenzenesulfonamide

Welcome to the technical support center for N-benzyl-5-bromo-2-methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during bioassays with this compound. My goal is to provide you with the causal explanations behind experimental choices, ensuring your results are both accurate and reproducible.

I. Frequently Asked Questions (FAQs)

Here, I address the most common initial questions regarding the handling and properties of this compound.

Q1: What is the primary mechanism of action for this compound?

A1: this compound belongs to a class of sulfonamide compounds that have been identified as potent inhibitors of tubulin polymerization.[1][2] It is believed to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase, and can subsequently trigger apoptosis and autophagy in cancer cell lines.[1][2]

Q2: What are the key physicochemical properties of this compound I should be aware of?

A2: This compound is highly hydrophobic, a critical factor to consider in all experimental work. Its properties are summarized in the table below. The high XLogP3 value indicates poor aqueous solubility.[3]

| Property | Value | Implication for Bioassays |

| Molecular Weight | 356.24 g/mol | Standard for small molecules. |